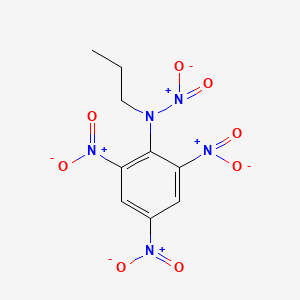
N-Propyl-N-(2,4,6-trinitrophenyl)nitramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Propyl-N-(2,4,6-trinitrophenyl)nitramide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a nitramide group attached to a 2,4,6-trinitrophenyl ring, with a propyl group as a substituent. This compound is of interest due to its potential use in energetic materials and other specialized applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-N-(2,4,6-trinitrophenyl)nitramide typically involves the nitration of a precursor compound under controlled conditions. One common method includes the reaction of propylamine with 2,4,6-trinitrochlorobenzene in the presence of a suitable solvent and catalyst. The reaction conditions often require careful temperature control and the use of concentrated acids to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-Propyl-N-(2,4,6-trinitrophenyl)nitramide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The nitramide group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted nitramides.
Aplicaciones Científicas De Investigación
N-Propyl-N-(2,4,6-trinitrophenyl)nitramide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of energetic materials and other specialized industrial applications.
Mecanismo De Acción
The mechanism of action of N-Propyl-N-(2,4,6-trinitrophenyl)nitramide involves its interaction with molecular targets and pathways within a given system. The nitramide group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with specific molecular targets. These interactions can result in a range of effects, depending on the context and application.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4,6-trinitrophenyl)nitramide: Similar in structure but lacks the propyl group.
2,4,6-Trinitrotoluene (TNT): Shares the trinitrophenyl ring but differs in functional groups.
Tetryl: Another nitramine compound with similar energetic properties.
Uniqueness
N-Propyl-N-(2,4,6-trinitrophenyl)nitramide is unique due to the presence of the propyl group, which can influence its reactivity and potential applications. This structural difference can lead to variations in its chemical behavior and suitability for specific uses compared to similar compounds.
Propiedades
Número CAS |
51625-37-7 |
|---|---|
Fórmula molecular |
C9H9N5O8 |
Peso molecular |
315.20 g/mol |
Nombre IUPAC |
N-propyl-N-(2,4,6-trinitrophenyl)nitramide |
InChI |
InChI=1S/C9H9N5O8/c1-2-3-10(14(21)22)9-7(12(17)18)4-6(11(15)16)5-8(9)13(19)20/h4-5H,2-3H2,1H3 |
Clave InChI |
LECNAWGETMOHCG-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


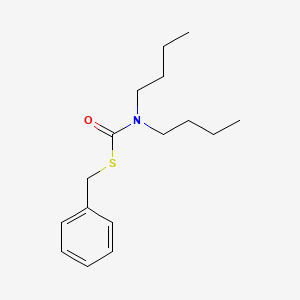

![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)
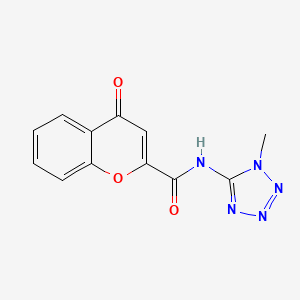
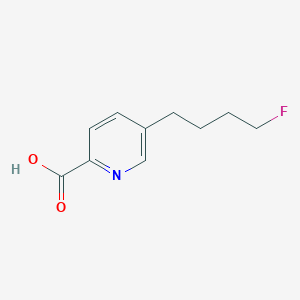
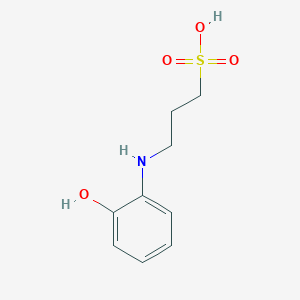
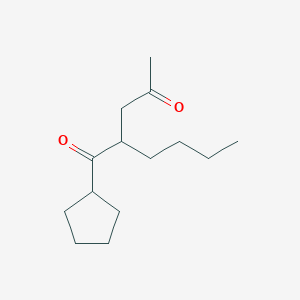
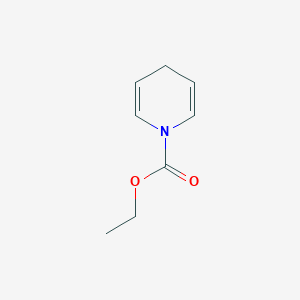
![6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione](/img/structure/B14653777.png)
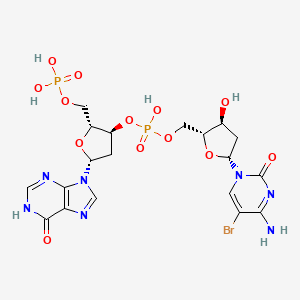

![1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine](/img/structure/B14653794.png)

![1,3,3,5-Tetramethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14653799.png)
